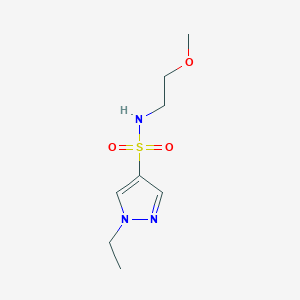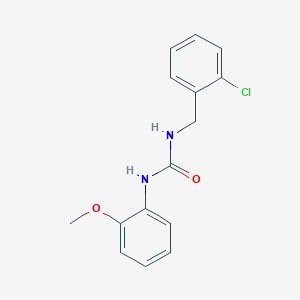![molecular formula C14H28N6O B5352356 4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)
4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol, commonly known as DMTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
DMTPA has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DMTPA has been reported to exhibit potent activity against a variety of diseases, including cancer, Alzheimer's disease, Parkinson's disease, and cardiovascular disease. DMTPA has also been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Wirkmechanismus
DMTPA exerts its pharmacological effects by inhibiting the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. DMTPA has also been reported to modulate the expression of various genes involved in disease pathogenesis.
Biochemical and Physiological Effects:
DMTPA has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the reduction of oxidative stress, and the prevention of neuronal cell death. DMTPA has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMTPA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one limitation of DMTPA is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for DMTPA research, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of DMTPA's mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for DMTPA in various disease models.
Synthesemethoden
DMTPA can be synthesized using a variety of methods, including the reaction of 4-azepanone with dimethylaminoethyl chloride and 5-methyl-1H-tetrazole in the presence of sodium hydride. Another method involves the reaction of 4-azepanone with 3-(5-methyl-1H-tetrazol-1-yl)propylamine and dimethylamine in the presence of sodium hydride. Both methods have been reported to yield DMTPA with high purity and yield.
Eigenschaften
IUPAC Name |
4-[(dimethylamino)methyl]-1-[3-(5-methyltetrazol-1-yl)propyl]azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N6O/c1-13-15-16-17-20(13)10-5-9-19-8-4-6-14(21,7-11-19)12-18(2)3/h21H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTXIQDOXOSAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCCN2CCCC(CC2)(CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5352281.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5352285.png)
![(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B5352293.png)
![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-4-phenylpiperidin-4-ol](/img/structure/B5352298.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5352306.png)
![1-(3-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5352333.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)
![methyl 2-({3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5352339.png)

![3-[2-(2-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-(2-furyl)acrylate](/img/structure/B5352348.png)

![7-acetyl-3-(methylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352368.png)

